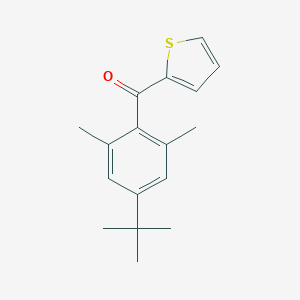![molecular formula C21H15N3OS B289936 13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one](/img/structure/B289936.png)
13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique fused ring structure, which includes pyrimidine, quinoline, and thieno moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate can yield thieno derivatives, which can then be further reacted with various reagents to form the desired pyrimidoquinoline structure .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s fused ring structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .
相似化合物的比较
Similar Compounds
3-methyl-10-(3-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione: This compound shares a similar pyrimidoquinoline structure but differs in the substitution pattern and the presence of a dione moiety.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thieno-pyrimidine core but differ in the specific substitutions and ring fusion patterns.
Uniqueness
2-methyl-3-(4-methylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is unique due to its specific fused ring structure, which combines elements of pyrimidine, quinoline, and thieno rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C21H15N3OS |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C21H15N3OS/c1-12-7-9-15(10-8-12)24-13(2)22-18-16-11-14-5-3-4-6-17(14)23-20(16)26-19(18)21(24)25/h3-11H,1-2H3 |
InChI 键 |
LIKDMNZAZKDFBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)




![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

